Laprafylline

Descripción general

Descripción

Molecular Structure Analysis

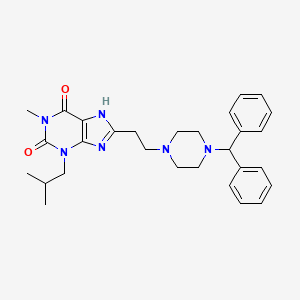

The molecular structure of Laprafylline is complex, with a molecular formula of C29H36N6O2 . It has an average mass of 500.635 Da and a monoisotopic mass of 500.289978 Da . For a detailed molecular structure analysis, specialized software or databases like ChemSpider can be used .Physical And Chemical Properties Analysis

The physical and chemical properties of Laprafylline can be inferred from its molecular structure. It has a molecular formula of C29H36N6O2, an average mass of 500.635 Da, and a monoisotopic mass of 500.289978 Da . Detailed physical and chemical property data would likely be found in specialized chemical databases .Aplicaciones Científicas De Investigación

Mechanical Properties of Bone Allografts : Santoni, Womack, Wheeler, and Puttlitz (2007) investigated the mechanical properties of longitudinally perforated cortical bone allografts, which are used to reconstruct large skeletal defects. Their findings are significant in the context of bone grafting and orthopedic surgery, a field where compounds like Laprafylline might be relevant (Santoni et al., 2007).

Adhesion Barrier in Abdominal Surgery : Diamond, Burns, Accomando, Mian, and Holmdahl (2012) reviewed clinical data on Seprafilm, an adhesion barrier used in abdominal surgeries. This study could provide insights into the development and application of similar biomedical materials in surgery, possibly including the uses of Laprafylline (Diamond et al., 2012).

Aminopeptidase in Helicobacter pylori : Dong, Cheng, Wang, Zhang, Shu, and Zhu (2005) focused on the cloning, genetic analysis, and biochemical characterization of a leucyl aminopeptidase from Helicobacter pylori. While not directly related to Laprafylline, this research is relevant for understanding enzyme targets in bacterial pathogens, which could inform the therapeutic applications of various compounds (Dong et al., 2005).

Natural Selection and Physiological Traits : Hilbish and Koehn (1985) undertook a program to evaluate the contribution of genetic variation at the Lap locus to physiological traits under natural conditions. This study might offer a broader perspective on genetic and physiological research, potentially applicable to pharmacological studies including those involving Laprafylline (Hilbish & Koehn, 1985).

Tyrosine Kinase Inhibitors and Cardiomyocytes : Chang, Liu, Lee, Feng, and Wu (2020) explored the effects of Lapatinib, a tyrosine kinase inhibitor, on membrane ion channels in cardiomyocytes. Although Lapatinib is different from Laprafylline, this study contributes to understanding the impact of specific inhibitors on cellular functions, which could be relevant for the development and application of other compounds (Chang et al., 2020).

Laponite-Based Colloidal Nanocomposites : Chaparro, Silva, Dugas, D’Agosto, Lansalot, dos Santos, and Bourgeat-Lami (2021) described the synthesis of Laponite-based composite latexes. While Laponite is different from Laprafylline, the study's focus on nanocomposite materials could provide insights into the potential applications of Laprafylline in material science (Chaparro et al., 2021).

Mecanismo De Acción

Propiedades

IUPAC Name |

8-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N6O2/c1-21(2)20-35-27-25(28(36)32(3)29(35)37)30-24(31-27)14-15-33-16-18-34(19-17-33)26(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-13,21,26H,14-20H2,1-3H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHQNUNEMMXGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869064 | |

| Record name | 8-{2-[4-(Diphenylmethyl)piperazin-1-yl]ethyl}-1-methyl-3-(2-methylpropyl)-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Laprafylline | |

CAS RN |

90749-32-9, 112666-96-3 | |

| Record name | Laprafylline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090749329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S 9795 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112666963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LAPRAFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F427P36M7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B1217000.png)

![3-[1-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1217001.png)

![N,2-diethyl-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1217007.png)

![N-(2-furanylmethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-2-thiophenecarboxamide](/img/structure/B1217008.png)

![[3,6-Bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B1217014.png)